5-chloro-3-fluoro-3H-pyridin-2-one
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Overview
Description
5-Chloro-3-fluoro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H3ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridin-2-one derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide and peracids.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
5-Chloro-3-fluoro-3H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of 5-chloro-3-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoro-2-hydroxypyridine: Similar in structure but with a hydroxyl group at position 2.
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine ring attached to the pyridine core
Uniqueness
5-Chloro-3-fluoro-3H-pyridin-2-one is unique due to its specific halogenation pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H3ClFNO |
---|---|
Molecular Weight |
147.53 g/mol |
IUPAC Name |
5-chloro-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI Key |
BXKKREQITGONIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1F)Cl |
Origin of Product |
United States |
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